4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-
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Overview
Description
4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]- is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and
Properties
CAS No. |
15462-38-1 |
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Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
7-chloro-N-(5-morpholin-4-ylpentan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H24ClN3O/c1-14(3-2-8-22-9-11-23-12-10-22)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14H,2-3,8-12H2,1H3,(H,20,21) |
InChI Key |
JMIGWKCOYPUJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCOCC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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